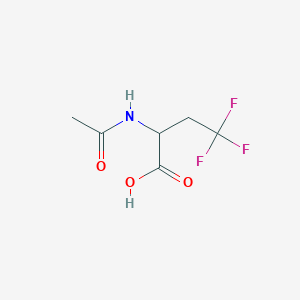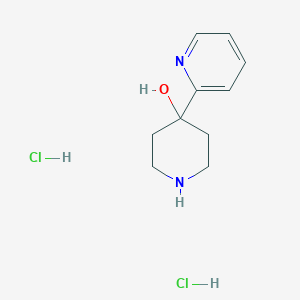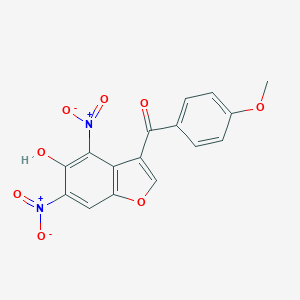![molecular formula C10H13ClN4O2 B177847 Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate CAS No. 1144-56-5](/img/structure/B177847.png)
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate, also known as MCCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCCP is a pyrazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. This compound has been shown to increase the production of reactive oxygen species, which can lead to oxidative damage to cellular components. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the release of cytochrome c from the mitochondria.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, its broad-spectrum activity against various cancer cell lines and pests, and its potential as a building block for the synthesis of novel materials. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and application.
Future Directions
There are several future directions for research on Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate, including the optimization of its synthesis and application, the elucidation of its mechanism of action, and the development of novel derivatives with improved activity and selectivity. Additionally, further studies are needed to explore the potential applications of this compound in various fields, including medicinal chemistry, agriculture, and materials science. Overall, this compound has the potential to be a valuable tool for scientific research and the development of novel therapeutics and materials.
Synthesis Methods
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been synthesized through various methods, including the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine and subsequent esterification with methyl chloroformate. Another method involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine and subsequent reaction with dimethyl sulfate. These methods have been optimized to yield this compound with high purity and yield.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential as an antifungal and antibacterial agent. In agriculture, this compound has been shown to have insecticidal activity against various pests, including the cotton bollworm and the tobacco cutworm. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials, including metal-organic frameworks.
properties
CAS RN |
1144-56-5 |
|---|---|
Molecular Formula |
C10H13ClN4O2 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-(cyclopropylmethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN4O2/c1-17-10(16)6-8(12)15-9(7(11)14-6)13-4-5-2-3-5/h5H,2-4H2,1H3,(H3,12,13,15) |
InChI Key |
DOSXIGWPGFLMOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC2CC2)N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC2CC2)N |
synonyms |
METHYL 3-AMINO-6-CHLORO-5-[(CYCLOPROPYLMETHYL)AMINO]PYRAZINE-2-CARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)






![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

